Disodium octaborate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Use as an Insecticide

Field: Entomology and Pest Control

Application: Disodium octaborate tetrahydrate is used as an insecticide . It’s often used in the form of a white odorless powder .

Method of Application: The compound can be applied in areas where insects are found or may hide, including cracks and crevices. It can also be mixed with water and sprayed onto surfaces.

Results: The boron in the compound is toxic to insects, causing them to dehydrate and die when they ingest it .

Use as a Fungicide and Algicide

Field: Mycology and Phycology

Application: Disodium octaborate tetrahydrate is used as a fungicide and algicide . It helps control the growth of fungi and algae.

Method of Application: The compound can be applied directly to areas where fungi or algae are growing. It can also be mixed with water and sprayed onto surfaces.

Results: The boron in the compound prevents the growth of fungi and algae, helping to control their populations .

Use as a Fire Retardant

Field: Fire Safety and Prevention

Application: Disodium octaborate tetrahydrate is used as a fire retardant . It can help prevent the spread of fire.

Method of Application: The compound can be applied to materials that are at risk of catching fire, such as wood and fabric. It can also be mixed with water and sprayed onto surfaces.

Results: The boron in the compound helps to slow down the spread of fire, making it a useful tool in fire prevention .

Use as a Boron Micronutrient Additive in Fertilizers

Field: Agriculture and Plant Nutrition

Application: Disodium octaborate tetrahydrate is used as a boron micronutrient additive in fertilizers . It provides necessary boron for plant growth.

Method of Application: The compound can be mixed with other ingredients to create a fertilizer that is then applied to the soil.

Results: The boron in the compound helps promote healthy plant growth by contributing to cell wall strength and development, nutrient mobility, and sugar transport .

Use in Paints, Coatings, Cement, Cellulose Insulation, and Construction Materials

Field: Construction and Manufacturing

Application: Disodium octaborate tetrahydrate is used in various industrial applications, including paints, coatings, cement, cellulose insulation, and construction materials .

Method of Application: The compound can be mixed with other ingredients during the manufacturing process of these materials.

Results: The boron in the compound can enhance the properties of these materials, such as increasing their resistance to pests and fire .

Use as a Molluscicide

Field: Pest Control

Application: Disodium octaborate tetrahydrate is effective against molluscs , making it a useful tool in pest control.

Method of Application: The compound can be applied in areas where molluscs are found or may hide.

Results: The boron in the compound is toxic to molluscs, causing them to die when they ingest it .

Disodium octaborate tetrahydrate is an inorganic compound with the chemical formula Na₂B₈O₁₃·4H₂O. It is a colorless crystalline solid, often encountered as a white, odorless powder. This compound is a salt formed from sodium, boron, and oxygen, and it is soluble in water, forming viscous solutions at elevated temperatures. Disodium octaborate tetrahydrate is primarily known for its applications in pest control and as a wood preservative. Its trade names include Bora-Care, Tim-bor, and Polybor .

This reaction highlights the release of boric acid, which contributes to its insecticidal properties. Additionally, the compound can react with acids to form different boron-containing compounds.

Disodium octaborate tetrahydrate exhibits biological activity primarily as an insecticide and fungicide. It acts as a stomach poison for various pests, including termites, carpenter ants, and wood-boring beetles. The mode of action involves disrupting the digestive systems of these insects . It has also been shown to reduce dust mite populations when applied to carpets and upholstery . Despite its effectiveness against pests, it is classified as a reproductive toxicant under EU regulations due to potential risks associated with exposure during certain applications .

Disodium octaborate tetrahydrate can be synthesized through several methods:

- Molten Salt Method: The anhydrous form can be crystallized from a molten mixture of sodium oxide (Na₂O) and boric oxide (B₂O₃).

- Hydration Process: The anhydrous form can be hydrated by adding water under controlled conditions to yield the tetrahydrate.

- Reaction with Boric Acid: Reacting sodium carbonate or sodium hydroxide with boric acid can also produce disodium octaborate tetrahydrate.

These methods allow for the production of the compound in various forms suitable for different applications.

Disodium octaborate tetrahydrate has diverse applications, including:

- Insecticide: Used for controlling pests such as termites and carpenter ants.

- Fungicide: Effective against wood-decaying fungi.

- Wood Preservative: Protects against wood-boring insects and fungal decay.

- Fire Retardant: Acts as a flame retardant in various materials.

- Agricultural Additive: Serves as a micronutrient additive in fertilizers to enhance crop health .

Disodium octaborate tetrahydrate shares similarities with other boron-containing compounds but has unique properties that distinguish it from them:

| Compound Name | Formula | Primary Use | Unique Features |

|---|---|---|---|

| Disodium tetraborate decahydrate | Na₂B₄O₇·10H₂O | Wood preservative | Higher water solubility; used in glassmaking |

| Boric acid | H₃BO₃ | Insecticide, antiseptic | Lower toxicity; widely used in household products |

| Sodium borate | Na₂B₄O₇ | Buffering agent | Commonly used in laboratory settings |

Disodium octaborate tetrahydrate's effectiveness as an insecticide and fungicide makes it particularly valuable in pest control compared to these similar compounds. Its low toxicity profile also enhances its appeal for use in residential settings .

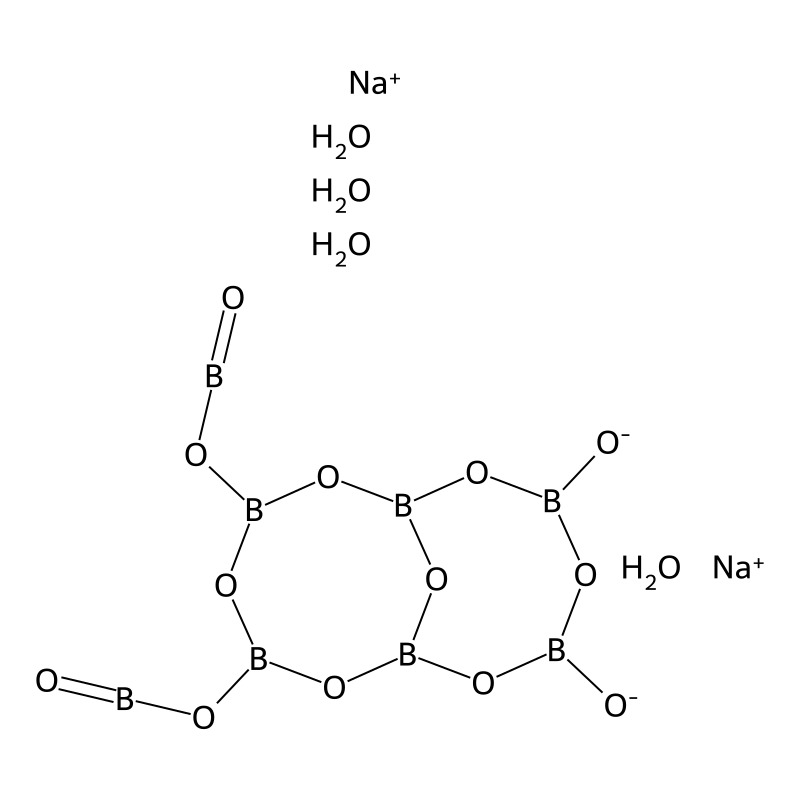

Disodium octaborate tetrahydrate belongs to the borate class of compounds, characterized by a complex boron-oxygen framework coordinated with sodium ions and water molecules. Its molecular formula, Na₂B₈O₁₃·4H₂O, reflects a tetrahydrate structure, while the anhydrous form is represented as Na₂B₈O₁₃. The compound is alternatively named sodium octaborate tetrahydrate or Etidot 67 in industrial contexts, with the CAS registry number 12280-03-4.

Structural and Compositional Features

The anhydrous form crystallizes in two monoclinic polymorphs (α and β), distinguished by their unit cell parameters and thermal expansion properties. The α-phase exhibits a P2₁/a space group with anisotropic thermal expansion coefficients, while the β-phase adopts a P2₁/c configuration. The boron-oxygen network consists of interconnected triborate (B₃O₇) and pentaborate (B₅O₁₀) groups, forming a three-dimensional framework stabilized by sodium ions.

The tetrahydrate variant contains four water molecules per formula unit, enhancing its solubility in water to 21.9% (w/w) at 30°C. This solubility profile enables its formulation as liquid concentrates (e.g., Bora-Care) or powdered products (e.g., Tim-bor).

Key Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 412.53 g/mol | |

| Boron Oxide (B₂O₃) Content | 67.75% | |

| Solubility in Water | 21.9% at 30°C | |

| pH (1% solution) | 8.5 |

The IUPAC name, disodium;(9,11-dioxido-5-oxoboranyloxy-2,4,6,8,10,12,13-heptaoxa-1,3,5,7,9,11-hexaborabicyclo[5.5.1]tridecan-3-yl)oxy-oxoborane;tetrahydrate, underscores its bicyclic borate structure.

Historical Development and Discovery

The synthesis of disodium octaborate tetrahydrate traces back to early 20th-century investigations into sodium borates. In 1905, Burgess and Holt documented the crystallization of sodium octaborate (Na₂B₈O₁₃) from molten mixtures of sodium oxide (Na₂O) and boric oxide (B₂O₃). This discovery laid the groundwork for industrial production, which accelerated with the commercialization of borate mining in Death Valley, California, and Turkey.

Industrial Adoption and Refinement

By the 1920s, the Kramer deposit in Boron, California, became a primary source of borate minerals, including kernite (Na₂B₄O₇·4H₂O), which facilitated large-scale production of sodium octaborate derivatives. The compound gained prominence in the 1980s as a wood preservative and insecticide, with brands like Bora-Care and Tim-bor dominating markets. Its utility expanded into agriculture as a boron micronutrient, addressing soil deficiencies in crops like celery and alfalfa.

Significance in Chemistry and Materials Science

Disodium octaborate tetrahydrate’s applications stem from its boron content, thermal stability, and reactivity.

Flame Retardancy and Wood Preservation

As a cellulose flame retardant, it promotes char formation during combustion, suppressing smoldering in wood composites and textiles. In wood preservation, it inhibits fungal growth and insect infestation by disrupting metabolic enzymes, extending the service life of lumber and plywood.

Agricultural and Industrial Applications

In agriculture, it serves as a boron micronutrient, correcting deficiencies in soils and enhancing crop yields. Industrially, it acts as a corrosion inhibitor in water treatment systems and a pH buffer in cleaning formulations.

Advanced Material Synthesis

Recent studies highlight its role in hydrothermal biomass conversion, where it catalyzes the production of bio-oils at elevated temperatures. Additionally, its incorporation into tannin-based wood preservatives demonstrates synergistic fire-retardant effects, enabling high-performance interior applications.

Functional Mechanisms

Disodium octaborate tetrahydrate is an inorganic borate compound with the molecular formula Na₂B₈O₁₃·4H₂O, which can also be written as B₈H₈Na₂O₁₇ [1] [4]. This formula represents the chemical composition of the compound, consisting of sodium (Na), boron (B), oxygen (O), and hydrogen (H) atoms in specific proportions [3]. The molecular structure contains two sodium cations, eight boron atoms, thirteen oxygen atoms, and four water molecules of crystallization [7].

The molecular weight of disodium octaborate tetrahydrate is 412.52 g/mol [4] [7]. This value is calculated by summing the atomic weights of all constituent elements in the compound according to their stoichiometric ratios [1]. The precise molecular weight is important for various analytical and industrial applications, as it allows for accurate calculations in chemical reactions and formulations [8].

Crystallographic Structure Analysis

Disodium octaborate tetrahydrate possesses a crystalline structure that has been characterized through various analytical techniques, including X-ray diffraction (XRD) [10] [11]. The compound exists in a solid crystalline form at room temperature and under normal conditions [9]. The crystallographic analysis reveals that disodium octaborate tetrahydrate has a complex three-dimensional framework composed of boron-oxygen units connected by sodium ions [10].

The crystal structure features boron atoms in both triangular and tetrahedral coordination with oxygen atoms, forming an intricate network [3]. This network consists of alternating single and double rings composed of triborate and pentaborate groups [3]. The sodium atoms in the structure are each surrounded by eight oxygen atoms, creating finite chains of sodium-oxygen polyhedra with shared edges [3]. The water molecules of crystallization are integrated into this framework, contributing to the overall stability of the crystal structure [11] [12].

X-ray diffraction patterns of disodium octaborate tetrahydrate show characteristic peaks that distinguish it from other borate compounds, confirming its unique crystallographic arrangement [10] [12]. The crystalline nature of this compound contributes significantly to its physical and chemical properties, including its stability and solubility characteristics [9].

Physical Properties

Disodium octaborate tetrahydrate appears as a white, odorless crystalline powder under normal conditions [7] [8]. This physical appearance is consistent across various sources and is an important identifying characteristic of the compound [4]. The white color indicates high purity, which is typically greater than 99% for commercial-grade material [8] [23].

The density of disodium octaborate tetrahydrate is approximately 1.87 g/cm³ at 22°C [17] [27]. This relatively high density is characteristic of inorganic salt compounds and influences its handling and processing properties [15]. The bulk density of the powdered form ranges from 0.40 to 0.60 tons/m³, which is relevant for storage and transportation considerations [14] [17].

The pH value of disodium octaborate tetrahydrate in aqueous solutions varies with concentration. At 1% concentration (w/w) and 20°C, the pH is approximately 8.5, indicating a mildly alkaline nature [16] [23]. As the concentration increases to 10% (w/w), the pH decreases slightly to around 7.6, approaching neutrality [17] [25]. This pH behavior is important for understanding its compatibility with other substances in various applications [23].

The melting point of disodium octaborate tetrahydrate is reported to be approximately 815°C when heated in a closed space [13] [16]. However, it's important to note that the compound undergoes dehydration before reaching this temperature, which affects its thermal behavior [17] [19].

Table 1: Physical Properties of Disodium Octaborate Tetrahydrate

| Property | Value | Conditions |

|---|---|---|

| Appearance | White crystalline powder | Room temperature |

| Odor | Odorless | - |

| Density | 1.87 g/cm³ | 22°C |

| Bulk Density | 0.40-0.50 t/m³ | - |

| pH | 8.5 | 1% solution, 20°C |

| pH | 7.6 | 10% solution, 20°C |

| Melting Point | 815°C | Heated in closed space |

These physical properties collectively define the macroscopic behavior of disodium octaborate tetrahydrate and are essential considerations for its handling, processing, and application in various fields [14] [16].

Chemical Properties

Disodium octaborate tetrahydrate exhibits chemical properties characteristic of inorganic borates, with reactivity influenced by both its sodium and borate components [21] [22]. The compound is stable under normal ambient conditions but can participate in various chemical reactions depending on the environment [22].

One notable chemical property is its behavior as a weak acid in solution, which can lead to corrosion of metals under certain conditions [17]. This acidic character is attributed to the borate component of the compound, which can release protons in aqueous solutions [21]. Despite this weak acidity, the overall pH of disodium octaborate tetrahydrate solutions remains in the neutral to mildly alkaline range, as noted in the physical properties section [23].

Disodium octaborate tetrahydrate reacts with strong reducing agents such as metal hydrides or alkali metals to generate hydrogen gas [22] [17]. This reaction is significant from a safety perspective, as the generated hydrogen could potentially create an explosive hazard under confined conditions [22]. The compound is generally incompatible with strong reducing agents and should be stored accordingly to prevent unwanted reactions [17].

In terms of oxidation-reduction behavior, disodium octaborate tetrahydrate is relatively stable [24]. The boron in this compound does not readily undergo oxidation-reduction reactions, which simplifies its chemistry in environmental systems [24]. This stability contributes to its persistence in various applications and environmental contexts [21].

The chemical structure of disodium octaborate tetrahydrate allows it to function as a Lewis acid, accepting electron pairs from donor molecules [21]. This property is relevant to its interactions with various organic and inorganic compounds, particularly those containing hydroxyl or amino groups [23]. The ability to form complexes with certain organic molecules influences its behavior in biological systems and various industrial applications [22].

Thermal Properties and Stability

Disodium octaborate tetrahydrate demonstrates distinct thermal behavior and stability characteristics that are important for understanding its performance under various temperature conditions [17] [18]. The compound is stable at normal ambient temperatures ranging from -40°C to +40°C, making it suitable for a wide range of applications in diverse climates [17].

When heated, disodium octaborate tetrahydrate undergoes a series of thermal transformations [18] [19]. At temperatures below 100°C, the compound remains largely stable, retaining its crystalline structure and water of hydration [17]. However, as temperatures exceed 100°C, the compound begins to lose its water of crystallization through a dehydration process [17] [19].

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies reveal that the dehydration of disodium octaborate tetrahydrate occurs in stages [18] [19]. The initial stage involves the loss of surface water and loosely bound water molecules, followed by the release of more tightly bound structural water at higher temperatures [19]. Complete dehydration leads to the formation of anhydrous disodium octaborate [18].

The maximum degradation temperature (Tmax) of disodium octaborate tetrahydrate is lower than that of untreated materials, which is a characteristic property of boron-containing fire retardants [18] [19]. Research has shown that the Tmax values for disodium octaborate tetrahydrate treated samples decrease from 353°C (for untreated samples) to between 324°C and 332°C, depending on concentration [19].

A notable thermal property of disodium octaborate tetrahydrate is its ability to form a protective char layer when exposed to high temperatures [18] [19]. Studies have demonstrated that the residual char content increases with increasing concentration of disodium octaborate tetrahydrate [19]. In fact, samples treated with 4.70% disodium octaborate tetrahydrate showed the highest residual char content (75%) among various borate treatments, indicating superior thermal protection capabilities [18] [19].

The thermal stability of disodium octaborate tetrahydrate is influenced by environmental conditions, particularly humidity and exposure to air [17]. Under high humidity conditions, the compound may absorb additional moisture, which can affect its thermal behavior [17]. Conversely, in very dry environments, the compound may gradually lose some of its water of hydration over extended periods [18].

Solubility Characteristics

Disodium octaborate tetrahydrate exhibits distinctive solubility characteristics that significantly influence its applications and handling properties [14] [25]. The compound is soluble in water, with solubility increasing markedly with temperature [25] [27]. This temperature-dependent solubility is a key feature that distinguishes it from many other borate compounds [23].

At 20°C, the solubility of disodium octaborate tetrahydrate in water is approximately 9.7% by weight [25] [14]. This increases substantially to 27.4% at 40°C and reaches even higher levels at elevated temperatures [25]. Some sources report solubility values of 21.9% (by weight) at 30°C, highlighting the steep solubility gradient with temperature [3]. The high solubility at moderate temperatures facilitates the preparation of concentrated solutions without requiring excessive heating [14].

One of the remarkable properties of disodium octaborate tetrahydrate is its ability to form viscous supersaturated solutions at elevated temperatures [3]. This property is particularly valuable in applications where controlled release or deposition of the compound is desired [14]. The supersaturated solutions remain stable for extended periods before crystallization occurs [3].

In addition to water, disodium octaborate tetrahydrate is soluble in certain organic solvents, albeit to a lesser extent than in water [17]. It shows solubility in ethylene glycol and glycerine, and is slightly soluble in alcohols [17]. This solubility in polar organic solvents expands the range of formulation options for various applications [23].

Table 2: Solubility of Disodium Octaborate Tetrahydrate in Water at Various Temperatures

| Temperature (°C) | Solubility (% by weight) | Solubility (g/L) |

|---|---|---|

| 20 | 9.7 | 223.7 |

| 30 | 21.9 | - |

| 40 | 27.4 | - |

| 50 | 34.3 | - |

| 60 | - | 421.0 |

The solubility of disodium octaborate tetrahydrate is influenced by pH and the presence of other dissolved substances [23]. In neutral to slightly alkaline conditions, the solubility remains high, consistent with the compound's own pH in solution [14]. However, in strongly acidic environments, the compound may undergo chemical changes that affect its solubility characteristics [22].

The industrial production of disodium octaborate tetrahydrate primarily employs the one-step boric acid method, which represents a significant advancement in manufacturing efficiency and product quality [1]. This process involves combining one-step boric acid, sodium-containing chemicals, water, and impurity removers in a reactor under controlled conditions [1]. The reaction mixture is stirred and heated to temperatures between 60-120°C, with temperature maintenance for 0.5-2 hours under heat preservation conditions [1].

The industrial process demonstrates remarkable effectiveness in producing high-purity disodium octaborate tetrahydrate with metal ion impurity contents below 10 ppm [1]. This achievement addresses previous challenges associated with traditional boric acid sources that contained elevated metal ion impurities, which significantly impacted product purity and insoluble matter content [1]. The process exhibits simple reaction flow characteristics that are easily controlled, presenting significant competitive advantages and profit margins for industrial applications [1].

Alternative industrial approaches include spray-drying mixtures of boric acid and borax, which has been established as a conventional production method [2] [3]. This technique involves the evaporation of water from prepared solutions containing specific ratios of boric acid and borax compounds [2]. The spray-drying process enables the production of disodium octaborate tetrahydrate in powdered form, which offers advantages in handling, storage, and subsequent applications [2].

The carbon dioxide utilization method represents an innovative industrial approach that combines environmental benefits with product manufacturing [2]. This process yields approximately 0.542 tons of disodium octaborate tetrahydrate per ton of tincal feedstock, demonstrating the potential for sustainable production methods that incorporate carbon capture and utilization technologies [2].

Laboratory Synthesis Techniques

Laboratory synthesis of disodium octaborate tetrahydrate encompasses several methodological approaches, each offering distinct advantages for research and small-scale production applications. The conventional method involves the combination of boric acid with borax compounds under controlled temperature and concentration conditions [4]. Laboratory investigations have demonstrated successful synthesis using boric acid and borax decahydrate with pure mass ratios ranging from 1:1.2 to 1:2.0, depending on the specific hydration state of the borax employed [4].

The crystallization method represents a sophisticated laboratory technique that utilizes controlled cooling to facilitate crystal formation [4]. This approach involves heating raw material mixtures to dissolution temperatures between 30-110°C, followed by controlled cooling to promote crystallization [4]. The crystallization process can be enhanced through mechanical disruption of supersaturation states, enabling the separation of substantial quantities of disodium octaborate tetrahydrate crystals [4].

Laboratory procedures typically incorporate filtration and purification steps to ensure product quality [4]. The filtered solutions undergo drying processes at temperatures ranging from 90-200°C to achieve the desired tetrahydrate form [4]. The laboratory synthesis approach enables precise control of reaction parameters, facilitating optimization studies and quality assessment procedures [4].

Small-scale synthesis methods have demonstrated the capability to achieve high purity levels exceeding 99% through proper control of reaction conditions and purification procedures [4]. The laboratory environment allows for detailed monitoring of reaction kinetics, crystallization behavior, and product characteristics, providing valuable insights for process optimization and scale-up considerations [4].

Raw Materials and Precursors

The synthesis of disodium octaborate tetrahydrate requires specific raw materials and precursors that determine both the efficiency and quality of the final product. Boric acid serves as the primary boron source, typically requiring purity levels exceeding 99% for optimal synthesis outcomes [1] [5]. The selection of high-quality boric acid is critical, as impurities can significantly impact the final product purity and introduce unwanted metal contaminants [1].

Sodium-containing compounds constitute essential precursors for providing the sodium component of the target molecule. Borax decahydrate (sodium tetraborate decahydrate) functions as both a sodium and boron source, offering advantages in reaction stoichiometry and process simplification [6] [7]. Alternative sodium sources include sodium carbonate, sodium hydroxide, and sodium bicarbonate, each presenting distinct characteristics in terms of reactivity and alkalinity contribution [5] [8].

Water quality represents a critical factor in synthesis success, with deionized or distilled water being preferred to minimize ionic impurities that could interfere with crystal formation or introduce contaminants [1]. The water-to-boric acid ratio must be carefully controlled, typically maintained at or below 1:1 by mass to ensure appropriate solution concentrations [1].

Impurity removal agents play essential roles in achieving high product purity. Activated carbon serves as an effective adsorbent for organic impurities and certain metal ions [1]. Hydrogen peroxide functions as an oxidizing agent to eliminate reducing substances that could compromise product quality [1]. Additional purification agents may include ammonium compounds and other specialized materials designed to target specific impurity types [9].

The selection and quality of raw materials directly influence the economic viability of the synthesis process. High-purity precursors, while more expensive, often result in reduced purification requirements and higher yields, potentially offsetting initial cost increases [1]. The sourcing and specification of raw materials must consider both technical requirements and economic constraints to optimize overall process performance [6].

Process Parameters and Optimization

Temperature Effects

Temperature control represents one of the most critical parameters in disodium octaborate tetrahydrate synthesis, influencing reaction kinetics, solubility behavior, and crystal formation characteristics. The optimal temperature range for synthesis reactions has been established between 60-120°C, with specific values depending on the chosen raw material combination and desired product characteristics [1]. Lower temperatures within this range promote controlled reaction rates and improved crystal quality, while higher temperatures facilitate faster dissolution and reaction completion [1].

Crystallization temperature significantly affects product yield and purity. Research has demonstrated that cooling crystallization from elevated temperatures to 20°C enables the formation of high-quality crystals with enhanced purity characteristics [4]. The temperature differential between dissolution and crystallization phases creates driving forces for crystal nucleation and growth, with larger temperature differences generally promoting faster crystallization rates [10].

Thermal stability considerations are essential for process design and operation. Disodium octaborate tetrahydrate exhibits a melting point of 815°C when heated in closed systems, indicating high thermal stability under normal processing conditions [11]. However, water of crystallization can be lost at much lower temperatures, requiring careful temperature control during drying operations to maintain the tetrahydrate form [11].

Temperature ramping rates influence crystal size distribution and morphology. Slow heating rates of 2°C per minute have been shown to promote uniform crystal formation and reduced thermal stress [10]. Rapid temperature changes can induce supersaturation conditions that may lead to uncontrolled nucleation and poor crystal quality [10].

Process optimization studies using statistical methods have identified optimal temperature conditions for specific synthesis scenarios. For borax-based synthesis, reaction temperatures of 50°C combined with 60-minute reaction times have yielded dissolution rates approaching 100% [12]. Higher temperatures of 80°C have demonstrated advantages in terms of enhanced boric acid crystal recovery during subsequent cooling operations [12].

Concentration Dependencies

Solution concentration profoundly influences synthesis efficiency, product yield, and crystal characteristics in disodium octaborate tetrahydrate production. Optimal borax solution concentrations have been established at approximately 1180 kg/m³, which provides the best balance between dissolution efficiency and crystal formation driving force [13]. Concentrations below this optimal value result in reduced yields due to insufficient supersaturation, while concentrations exceeding 1240 kg/m³ can lead to premature crystallization and processing difficulties [13].

The molar ratio between sodium and boron atoms represents a critical concentration parameter that must be carefully controlled. Optimal ratios have been established between 1:3.8 and 1:4.2 (sodium to boron), ensuring complete reaction stoichiometry while minimizing excess reagents [1]. Deviations from this range can result in incomplete conversion or the formation of undesired byproducts that compromise product purity [1].

Concentration effects on solubility behavior demonstrate temperature-dependent characteristics that must be considered in process design. At 20°C, disodium octaborate tetrahydrate solubility reaches 21.9% by weight, increasing significantly with temperature elevation [14]. This temperature-solubility relationship enables the design of effective crystallization strategies based on controlled cooling operations [14].

Impurity concentrations require careful monitoring and control to ensure product quality specifications. Target metal ion impurity levels below 10 ppm necessitate the use of high-purity raw materials and effective purification procedures [1]. The concentration of impurity removal agents, typically maintained at ratios not exceeding 1:5 relative to boric acid mass, must be optimized to achieve purification objectives without introducing processing complications [1].

Supersaturation control represents a sophisticated concentration management strategy that can enhance crystal quality and yield. The formation of stable supersaturated solutions enables the use of minimal solvent volumes while maintaining high product concentrations [4]. Mechanical disruption of supersaturation through controlled agitation promotes uniform nucleation and crystal growth [4].

Reaction Kinetics

The kinetics of disodium octaborate tetrahydrate formation involve complex chemical transformations that are influenced by multiple factors including temperature, concentration, pH, and mixing conditions. Reaction completion typically occurs within 0.5 to 2 hours under optimal conditions, with reaction rates being strongly dependent on temperature and reactant concentrations [1]. The reaction mechanism involves the formation of polyborate species through the condensation of boric acid molecules with sodium-containing compounds [1].

Dissolution kinetics of raw materials represent the initial rate-determining step in many synthesis procedures. Boric acid dissolution in water exhibits relatively slow kinetics due to its weak acid characteristics, but this rate can be significantly enhanced through pre-mixing with borax compounds [4]. The enhanced dissolution rate results from the formation of borate complexes that exhibit improved water solubility compared to pure boric acid [4].

Crystal growth kinetics determine the final product characteristics including crystal size distribution, morphology, and purity. Studies using real-time monitoring techniques have revealed that disodium octaborate tetrahydrate crystal growth follows spiral growth mechanisms driven by screw dislocations [15]. The growth rate in the crystallographic direction has been measured at approximately 175 nanometers per second, representing the fastest growth direction [15].

Nucleation kinetics influence the number and size of crystals formed during the synthesis process. Controlled nucleation can be achieved through careful management of supersaturation levels and cooling rates. Higher supersaturation levels promote increased nucleation rates, resulting in smaller crystal sizes, while lower supersaturation levels favor crystal growth over nucleation [15].

Temperature-dependent kinetic effects demonstrate Arrhenius behavior, with reaction rates approximately doubling for each 10°C temperature increase within the operational range. This temperature sensitivity enables precise kinetic control through temperature management, allowing optimization of reaction times and product characteristics [12]. Activation energy values for the synthesis process have been estimated between 16-20 kJ/mol, indicating moderate temperature sensitivity [16].

Quality Control Methodologies

Quality control procedures for disodium octaborate tetrahydrate production encompass multiple analytical techniques designed to ensure product purity, composition, and performance characteristics. Alkalimetric titration represents the primary method for determining total boron content, utilizing the weak acid characteristics of boric acid in combination with mannitol complexation to enable accurate quantification [17]. This method achieves precision levels of 0.1-0.5% relative standard deviation and detection limits of approximately 0.1% [17].

The mannitol complexation titration technique provides enhanced accuracy for boric acid equivalent determinations, achieving precision levels as low as 0.003% through coulometric titration procedures [18]. This method involves the formation of strong acid complexes between boric acid and mannitol, enabling direct titration with standardized sodium hydroxide solutions [18]. The high precision of this technique makes it suitable for reference standard analysis and product certification procedures [18].

Ion chromatography serves as an advanced analytical tool for borate species identification and quantification. This technique enables the separation and detection of different borate forms that may be present in the product, providing insights into product composition and potential impurities [19]. Detection limits for borate species typically range from 0.1 to 1.0 mg/L, with precision levels between 0.5-2.0% relative standard deviation [19].

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) provides comprehensive metal impurity analysis capabilities essential for product quality assessment. This technique enables simultaneous determination of multiple metal elements with detection limits ranging from 0.1 to 10 ppm, depending on the specific element [20]. The method is particularly valuable for monitoring iron, aluminum, and other metal contaminants that could impact product performance [20].

Spectrophotometric methods utilizing curcumin complexation offer rapid and convenient approaches for boron determination in quality control applications. The formation of red rosocyanin complexes between boric acid and curcumin enables colorimetric quantification with standard deviations of approximately ±0.009% [21] [22]. This method is particularly suitable for routine quality control testing and process monitoring applications [21].

Physical characterization techniques including X-ray diffraction analysis provide confirmation of crystal structure and phase purity. Thermal analysis methods such as thermogravimetric analysis and differential thermal analysis enable determination of water content and thermal stability characteristics [13]. Fourier Transform Infrared Spectroscopy offers molecular structure confirmation and identification of functional groups present in the product [23].

Yield Optimization Strategies

Yield optimization in disodium octaborate tetrahydrate synthesis requires systematic approaches that address multiple process variables simultaneously. Statistical experimental design methods, particularly the Taguchi approach, have demonstrated effectiveness in identifying optimal parameter combinations that maximize product yield while minimizing variability [12]. These methods enable the evaluation of multiple factors including temperature, concentration, reaction time, and particle size effects through efficient experimental matrices [12].

Crystallization strategy optimization represents a primary avenue for yield enhancement. Controlled cooling crystallization from optimized solution concentrations can achieve yields exceeding 91% under favorable conditions [13]. The cooling rate must be carefully managed to promote crystal formation while minimizing the retention of product in the mother liquor [13]. Seeding strategies using high-quality seed crystals can further enhance crystallization efficiency and product quality [15].

Raw material preparation and pretreatment procedures significantly influence achievable yields. Flash calcination of mineral feedstocks at optimal temperatures between 500-600°C has been shown to enhance subsequent dissolution and reaction efficiency [12]. Particle size optimization, typically targeting ranges of -212+150 micrometers, maximizes surface area while maintaining acceptable handling characteristics [12].

Solvent management strategies enable yield optimization through concentration control and recycling procedures. The use of minimal water volumes maintains high solution concentrations that favor product formation and simplify subsequent separation operations [4]. Mother liquor recycling reduces raw material consumption and improves overall process economics while maintaining product quality [4].

Process integration approaches combine multiple optimization strategies to achieve synergistic effects. The coordination of reaction temperature profiles, concentration management, and crystallization procedures enables the achievement of yields approaching 100% in optimized systems [1]. Real-time monitoring and feedback control systems facilitate dynamic optimization responses to process variations [15].

Purification and recrystallization procedures, while adding process complexity, can significantly improve both yield and purity outcomes. Single recrystallization steps have demonstrated the ability to increase product purity from 97.5% to 99.9% while maintaining acceptable yield levels [24]. The selection of appropriate recrystallization conditions balances purity improvements against yield losses to optimize overall process performance [25].

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Agrochemicals -> Herbicides